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Introduction
A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted

proteins that play a crucial role in a variety of cellular processes, including cell adhesion,

migration, and proteolysis.[1] A subset of the ADAM family possesses proteolytic activity,

enabling them to cleave and release the extracellular domains of a wide range of membrane-

bound proteins. This process, known as "ectodomain shedding," is a key mechanism for

regulating the activity of growth factors, cytokines, and their receptors.[2] Emerging evidence

has strongly implicated several ADAM family members, particularly ADAM10 and ADAM17, in

the initiation and progression of various cancers. Their dysregulation can lead to aberrant

activation of critical signaling pathways that drive tumor growth, invasion, and metastasis.[3][4]

This technical guide provides a comprehensive review of the literature on the role of ADAMs in

cancer, with a focus on their involvement in key signaling pathways, quantitative data on their

expression and activity, and detailed experimental protocols for their study.

Quantitative Data on ADAM Expression and Activity
in Cancer
The overexpression of several ADAM proteins has been documented in a wide range of human

cancers, and in many cases, this increased expression correlates with poor prognosis and

advanced disease stages.[3][5]
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ADAM Protein Cancer Type(s)
Key Quantitative
Findings

Reference(s)

ADAM9 Gastric Cancer

Significantly

upregulated in GC

tissues compared to

non-neoplastic

foveolar epithelium.

[6]

Breast Cancer

mRNA frequently

expressed in breast

carcinomas (66%)

compared to normal

breast tissues (24%).

The 84 kDa form

correlated positively

with node-positive

cancers (p = 0.05)

and HER-2 protein

levels (p = 0.016).

[7]

Prostate Cancer
Overexpressed in

prostate cancer.
[8]

ADAM10
Non-Small Cell Lung

Cancer (NSCLC)

Histoscore of

ADAM10 was

statistically increased

in tumor tissues

compared to normal

tissues (P<0.01).

[9]

Triple-Negative Breast

Cancer (TNBC)

High expression in

pre-NACT samples

was strongly

associated with poorer

response to NACT

and shorter overall

survival.

[8]
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Hepatocellular

Carcinoma (HCC)

Downregulation with

siRNA suppressed cell

proliferation,

migration, and

invasion.

[10]

ADAM12 Gastric Cancer

Significantly

upregulated in GC

compared to non-

neoplastic foveolar

epithelium, with higher

expression in

intestinal-type tumors.

[6]

ADAM15 Gastric Cancer

Significantly

upregulated in GC

compared to non-

neoplastic foveolar

epithelium.

[6]

Bladder Cancer

Silencing reduced

bladder cancer cell

invasion.

[11]

ADAM17 Breast Cancer

The proportion of the

active (100 kDa) to

total ADAM-17

increased

progressively from

normal breast tissue

to primary breast

cancer to lymph node

metastases (P =

0.017). High

expression is

associated with

significantly shorter

overall survival.

[5][12]
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Brain Tumors

siRNA transfection

reduced invasiveness

of U87 cells by 48.3%

(P < 0.01) under

hypoxic conditions.

[13]

Breast Cancer (MDA-

MB-231 cells)

Overexpression

increased growth rate

by 20.7-41.3%

(P<0.01). shRNA

knockdown decreased

growth rate by 10.2-

22.3% (P<0.05).

[14]

Table 1: Summary of Quantitative Data on ADAM Expression in Various Cancers. This table

summarizes key findings on the differential expression of various ADAM proteins in cancer

tissues compared to normal tissues and their correlation with clinical outcomes.

Key Signaling Pathways in ADAM-Mediated
Carcinogenesis
ADAM proteins are central regulators of several oncogenic signaling pathways, most notably

the Epidermal Growth Factor Receptor (EGFR) and Notch signaling cascades.

EGFR Pathway Activation
ADAM10 and ADAM17 are the primary sheddases for the entire family of EGFR ligands,

including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α),

Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[15] The

proteolytic release of these ligands from their membrane-tethered precursors is a critical step in

the activation of EGFR signaling.[15] This signaling pathway is a potent driver of cell

proliferation, survival, and migration in a multitude of cancers.[14]
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Figure 1: ADAM17-mediated EGFR signaling pathway in cancer.

Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that

regulates cell fate decisions, proliferation, and differentiation.[16] ADAM10 is the principal

sheddase responsible for the S2 cleavage of the Notch receptor, a critical step for its activation.

[16] Following ADAM10-mediated cleavage, the receptor undergoes a subsequent

intramembranous cleavage by the γ-secretase complex, releasing the Notch intracellular

domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of

target genes. Dysregulation of Notch signaling due to aberrant ADAM10 activity is a key driver

in several cancers, including non-small cell lung cancer.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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